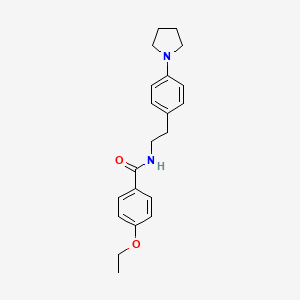

![molecular formula C13H20N2O2 B2613343 3-[3-(4-morpholinyl)propoxy]Benzenamine CAS No. 925920-62-3](/img/structure/B2613343.png)

3-[3-(4-morpholinyl)propoxy]Benzenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

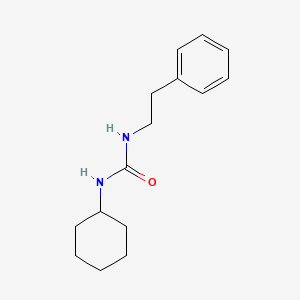

“3-[3-(4-morpholinyl)propoxy]Benzenamine” is an organic compound . It has a molecular formula of C13H20N2O2 and a molecular weight of 236.31 .

Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 414.9±35.0 °C, and its predicted density is 1.107±0.06 g/cm3 . The compound has a predicted pKa value of 7.18±0.10 .Scientific Research Applications

Pharmacological Properties : A study by Panneerselvam et al. (2009) found that certain morpholine derivatives, including compounds similar to 3-[3-(4-morpholinyl)propoxy]Benzenamine, exhibit significant analgesic, anti-inflammatory, and antimicrobial activities.

Electrochemical Synthesis : Research by Nematollahi and Esmaili (2010) discusses the electrochemical synthesis of morpholino-benzenamines, indicating a green, one-pot procedure for their synthesis with potential biological significance.

Acetylcholinesterase Inhibitors : A study conducted by Malik et al. (2017) investigated the use of 3-[3-(amino)propoxy]benzenamines as acetylcholinesterase inhibitors, showing significant memory-enhancing activity and potential use in treating cognitive disorders.

Histamine H3 Antagonists : Research by Dvorak et al. (2005) found that certain morpholine derivatives, including this compound, can be potent histamine H3 receptor antagonists with potential implications in neuropharmacology.

Nitric-Oxide-Releasing Properties : A study by Rolando et al. (2013) demonstrated the synthesis of morpholine derivatives that release nitric oxide, suggesting their potential application in cardiovascular diseases.

Antifungal Activity : Bianchi et al. (1992) in their study available here synthesized optically pure stereoisomers of a morpholine derivative, showing broad-spectrum antifungal activity.

Hypocholesterolemic and Hypolipidemic Activity : A study by Chrysselis et al. (2000) found that certain morpholine derivatives exhibit hypocholesterolemic and hypolipidemic action, along with antioxidant activity.

Electrochemical Oxidation Studies : Research by Beiginejad and Nematollahi (2013) focused on the electrochemical oxidation of morpholinoaniline derivatives, providing insights into their chemical behavior and potential applications.

Cancer Cell Inhibition : A study by Lu et al. (2017) synthesized a compound related to this compound, which showed inhibition of cancer cell proliferation.

Properties

IUPAC Name |

3-(3-morpholin-4-ylpropoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOMNCVMQMUQGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2613260.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)

![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)

![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)

![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzamide](/img/structure/B2613278.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)